molecular formula C13H25ClN2O2 B2486179 Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride CAS No. 1890715-57-7

Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride

Cat. No.: B2486179
CAS No.: 1890715-57-7
M. Wt: 276.81
InChI Key: IBLRSHANOWIJRG-UHFFFAOYSA-N
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Description

Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride is a synthetic organic compound with the molecular formula C₁₃H₂₅ClN₂O₂. It is characterized by a spirocyclic structure, which includes a diazaspirodecane core. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Scientific Research Applications

Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, particularly those requiring spirocyclic structures.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system, often in a biological context. Unfortunately, the specific mechanism of action for “Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride” is not available in the current data .

Safety and Hazards

Safety information for “Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate” includes hazard statements such as “Toxic if swallowed”, “Causes serious eye irritation”, “Toxic if inhaled”, and "Toxic to aquatic life" . It’s important to handle this compound with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diester or a diketone under acidic or basic conditions.

    Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions. This step often involves the use of tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group or other substituents can be replaced by various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • Tert-Butyl 2,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride
  • Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Oxalate

Uniqueness

Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-6-13(7-10-15)5-4-8-14-13;/h14H,4-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLRSHANOWIJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCN2)CC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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